1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole
Description
1-Phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a phenethyl group at the N1 position and a thiophene ring at the C2 position. This structural motif confers unique electronic and steric properties, making it relevant in catalysis, materials science, and medicinal chemistry. For example, titanium-based catalysts incorporating similar ligands have shown efficacy in carbon dioxide fixation . The compound’s synthesis typically involves condensation of o-phenylenediamine with thiophene-2-carbaldehyde, followed by alkylation with phenethyl bromide .
Properties
IUPAC Name |
1-(2-phenylethyl)-2-thiophen-2-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2S/c1-2-7-15(8-3-1)12-13-21-17-10-5-4-9-16(17)20-19(21)18-11-6-14-22-18/h1-11,14H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXCVEICUOARIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-(1-hydroxyimine-1-R-propan-2-yl)hydroxylamines with thiophene-2-carbaldehyde in methanol, followed by cyclization in an alkaline medium . Another approach includes the use of copper-catalyzed multicomponent reactions, which have been shown to efficiently produce trisubstituted imidazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow processes and the use of catalytic systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
1-Phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.
Industry: Utilized in the development of functional materials, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogues
The following table compares key structural analogues of 1H-benzo[d]imidazole derivatives:
Key Observations :
- Thiophene vs. Furan : Thiophene-containing derivatives exhibit higher melting points (e.g., 344–346°C for 3p vs. 285–287°C for 3o) due to stronger intermolecular interactions (C–H···π, van der Waals) .
- Discrepancies in melting points (e.g., 3p vs. 3au) may arise from synthesis conditions or purity .
Spectroscopic Properties
Critical Analysis of Divergent Data
- Melting Point Variability : 3p (344–346°C vs. 3au (308–309°C )) highlights the need for standardized synthesis protocols.
- Synthetic Yields : Phenethyl derivatives require multi-step alkylation (e.g., 78% yield for dibenzothiophene analogues ), whereas unsubstituted benzimidazoles are synthesized in one pot (95% yield for 3au ).
Biological Activity
1-Phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzimidazole core substituted with a phenethyl group and a thiophene ring. This specific substitution pattern imparts unique chemical properties that enhance its biological efficacy.
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets:
- Fatty Acid Interaction : Similar compounds have demonstrated the ability to label fatty acids, suggesting that this compound may influence the structure and function of biological membranes due to the critical roles fatty acids play in cellular architecture.
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study on related compounds reported high tuberculostatic activity against Mycobacterium tuberculosis, with MIC values ranging from 0.8 to 6.2 µg/mL, indicating potential as anti-tubercular agents .
Anticancer Potential
Benzimidazole derivatives have also been explored for their anticancer properties. The structural modifications in compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related benzimidazole compounds reveal that specific substitutions significantly affect biological activity:
| Compound | Substitution | MIC (µg/mL) | Activity |
|---|---|---|---|
| 2g | Methyl groups at C-2 | 5.0 | High tuberculostatic activity |
| 2i | 3,5-Dichlorophenethyl at C-2 | 6.0 | Selective against M. tuberculosis |
| 15o | Optimized α-glucosidase inhibitor | 0.71 | Anti-diabetic activity |
The presence of electron-donating or withdrawing groups at specific positions on the benzimidazole ring can enhance or diminish the biological efficacy of these compounds.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Tuberculosis Inhibition : A series of derivatives were synthesized and evaluated for their antitubercular activity, with several compounds demonstrating selective inhibition against M. tuberculosis while showing low toxicity towards human cells .
- Diabetes Management : In vitro studies showed that certain derivatives acted as α-glucosidase inhibitors, exhibiting significant hypoglycemic activity comparable to standard treatments like acarbose .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
